molecular formula C20H19F3N2O3 B2919033 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 941873-34-3

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2919033
CAS No.: 941873-34-3
M. Wt: 392.378
InChI Key: JLZXHFDDJAQZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 941873-34-3) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C20H19F3N2O3 and a molecular weight of 392.37 g/mol, this benzamide derivative features a lactam-containing 2-oxopiperidinyl group and a lipophilic, electron-withdrawing trifluoromethyl (CF3) group . The incorporation of the trifluoromethyl group is a strategic element in modern drug design, as it can profoundly influence a compound's bioavailability, metabolic stability, and binding affinity by enhancing lipophilicity and modulating electronic properties . This compound is offered with a guaranteed purity of 90% or higher and is available for immediate procurement in quantities ranging from 1mg to 100mg . It is provided exclusively for research applications in laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-28-17-9-8-15(12-16(17)25-10-3-2-7-18(25)26)24-19(27)13-5-4-6-14(11-13)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZXHFDDJAQZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidinyl intermediate, followed by the introduction of the methoxy and trifluoromethyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to ensure environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and available

Compound Name Core Structure Key Substituents Physical Properties (Yield, MP) Biological/Pharmacological Notes References
Target Compound : N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide Benzamide 4-Methoxy, 3-(2-oxopiperidinyl), 3-(trifluoromethyl) Not reported in evidence Hypothesized metabolic stability N/A
Compound 16 : 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide Quinazoline-benzamide hybrid 4-Methyl, 6-quinazoline (cyclopropylamino), 3-(trifluoromethyl) Light green solid (71% yield) Potential kinase inhibition activity
Compound 17 : 4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide Quinazoline-benzamide hybrid 4-Methyl, 6-quinazoline (methylpiperidinyl), 3-(trifluoromethyl) White solid (69% yield) High purity (>99% HPLC)
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate Benzamide 4-Methoxy, pyridin-4-ylmethyl, 3-(trifluoromethyl) Monohydrate crystal structure resolved Not reported
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide Pyrazolopyrimidine-benzamide hybrid 3-Bromopyrazolo[1,5-a]pyrimidin-7-yl, 3-(trifluoromethyl) CAS 950738-61-1, MW 461.23 No bioactivity data
N-((3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide Oxazolidinone-benzamide hybrid 3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl, 3-(trifluoromethyl) CAS 954720-60-6, MW 394.3 Not reported

Structural and Functional Differences

Core Heterocycles: The target compound employs a 2-oxopiperidinyl group, a six-membered lactam ring, which contrasts with quinazoline (Compounds 16–17), pyrazolopyrimidine (Compound 14), and oxazolidinone (Compound 16) moieties in analogs. These heterocycles influence binding affinity and metabolic pathways. For example, quinazoline derivatives are often associated with kinase inhibition, while oxazolidinones are known for antimicrobial activity .

Substituent Effects :

  • The 4-methoxy group in the target compound and Compound 12 may enhance solubility compared to methyl or halogen substituents in other analogs.
  • The trifluoromethyl group is conserved across all listed compounds, suggesting its critical role in target engagement or pharmacokinetics .

Synthetic Yields :

  • Quinazoline derivatives (Compounds 16–17) exhibit moderate to high yields (69–86%), whereas the target compound’s synthetic route and yield remain unreported in the provided evidence .

Metabolic Stability and Degradation

  • Amide Bond Hydrolysis : highlights enzymatic hydrolysis of a structurally related benzamide (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]benzamide), generating metabolites like 4-methoxy-3-(trifluoromethyl)anilin. This suggests that the target compound’s 2-oxopiperidinyl group may mitigate hydrolysis due to steric hindrance or electronic effects .

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group and a methoxy-substituted phenyl ring, which are known to influence its biological activity. The presence of the piperidine moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of therapeutic applications where enzyme inhibition can lead to desired pharmacological effects.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. This modulation can affect physiological responses and contribute to the compound's therapeutic potential.
  • Protein Binding : The compound's ability to bind to proteins may alter their structure and function, impacting biological processes at the cellular level.

Binding Affinity and Selectivity

Research indicates that compounds with similar structures often exhibit high binding affinities for specific targets. For instance, related compounds have shown selective inhibition of glycine transporters (GlyT1), which are implicated in neurological conditions such as schizophrenia and anxiety disorders. The half-maximal inhibitory concentration (IC50) values for these inhibitors range from 15 to 38 nM in various models .

Therapeutic Applications

This compound is being investigated for its potential use in treating various conditions, including:

  • Neurological Disorders : Due to its interaction with glycine transporters, it may be beneficial in managing symptoms associated with schizophrenia and depression.
  • Cancer Therapy : Preliminary studies suggest that compounds with similar structural features can inhibit tumor growth by targeting specific signaling pathways in cancer cells.

Study 1: GlyT1 Inhibition

A study conducted on related compounds demonstrated that selective inhibition of GlyT1 led to increased extracellular glycine levels in the prefrontal cortex, which correlated with improved cognitive function in animal models. The research highlighted the potential of these compounds as therapeutic agents for cognitive deficits associated with psychiatric disorders .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the trifluoromethyl group significantly enhanced the potency of analogs against serotonin uptake, suggesting a vital role in modulating neurotransmitter systems. This finding underscores the importance of functional groups in optimizing drug efficacy .

Data Summary

Property Value/Description
Chemical Formula C16_{16}H18_{18}F3_{3}N1_{1}O2_{2}
IC50 (GlyT1 Inhibition) 15 - 38 nM
Therapeutic Areas Neurological Disorders, Cancer
Mechanism of Action Enzyme Inhibition, Receptor Modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.